BenchChemオンラインストアへようこそ!

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Lipophilicity logP Fragment-Based Drug Discovery

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007514-40-0, molecular weight 272.06 g/mol, molecular formula C8H6BrN3O3) is a heterocyclic building block that uniquely integrates a 4-bromopyrazole moiety with an isoxazole-3-carboxylic acid core via a methylene bridge. This compound belongs to the broader class of oxazolyl-pyrazole derivatives, which have been patented as protein kinase inhibitors with potential applications in oncology and inflammatory diseases.

Molecular Formula C8H6BrN3O3
Molecular Weight 272.06 g/mol
CAS No. 1007514-40-0
Cat. No. B3197845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
CAS1007514-40-0
Molecular FormulaC8H6BrN3O3
Molecular Weight272.06 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C(=O)O)CN2C=C(C=N2)Br
InChIInChI=1S/C8H6BrN3O3/c9-5-2-10-12(3-5)4-6-1-7(8(13)14)11-15-6/h1-3H,4H2,(H,13,14)
InChIKeyADAYXFJAXAIJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007514-40-0): A Dual-Heterocycle Scaffold for Kinase-Targeted Discovery


5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007514-40-0, molecular weight 272.06 g/mol, molecular formula C8H6BrN3O3) is a heterocyclic building block that uniquely integrates a 4-bromopyrazole moiety with an isoxazole-3-carboxylic acid core via a methylene bridge [1]. This compound belongs to the broader class of oxazolyl-pyrazole derivatives, which have been patented as protein kinase inhibitors with potential applications in oncology and inflammatory diseases [2]. Its commercial availability at ≥95% purity across multiple suppliers , combined with a measured logP of 1.376 [3], positions it as a moderately lipophilic fragment that balances aqueous solubility and membrane permeability for lead optimization campaigns.

Why 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Methyl Analogs in Fragment-Based Discovery


The specific substitution pattern of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid fundamentally determines its molecular recognition properties and synthetic utility, precluding straightforward substitution with close analogs. The 4-bromo substituent on the pyrazole ring—compared to hydrogen (CAS 1007303-85-6) or methyl (CAS 1170258-35-1) at the same position —introduces distinct electronic effects, increased heavy atom count for X-ray crystallography phasing, and a synthetically versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. Concurrently, the regiospecific connectivity (1,2-oxazole-3-carboxylic acid rather than 1,3-oxazole or 1,2-oxazole-4-carboxylic acid isomers) alters the hydrogen-bonding geometry of the carboxylic acid pharmacophore [2]. These structural features produce measurable differences in lipophilicity and molecular weight—logP 1.376 and MW 272.06 g/mol [3] versus logP 0.454 and MW 193.16 g/mol for the non-brominated analog —a shift of +0.922 logP units and +78.90 g/mol that directly impacts membrane permeability predictions and PK/PD profiles.

Quantitative Differentiation Evidence: 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity Control: 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid logP 1.376 vs. Unsubstituted Analog logP 0.454

The target compound exhibits a computed logP of 1.376 [1], which is 0.922 logP units higher than its direct non-brominated analog, 5-[(1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007303-85-6), which has a logP of 0.454 . This significant increase in lipophilicity is attributable solely to the 4-bromo substitution on the pyrazole ring, all other structural features being identical. In fragment-based drug design, a logP shift of this magnitude changes the compound's predicted membrane permeability and its suitability for targeting intracellular versus extracellular binding sites.

Lipophilicity logP Fragment-Based Drug Discovery Physicochemical Property

Molecular Weight Differentiation: 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid MW 272.06 vs. Methyl Analog MW 207.19 for X-Ray Crystallography

The bromine atom in the target compound contributes an atomic mass of 79.90 Da, yielding a molecular weight of 272.06 g/mol [1]. In contrast, the methyl-substituted analog 5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1170258-35-1) has a molecular weight of 207.19 g/mol . The 64.87 g/mol mass difference (31% increase) is critical for structural biology applications where bromine's anomalous scattering facilitates experimental phasing in protein-ligand X-ray crystallography.

Molecular Weight X-Ray Crystallography Fragment Screening Heavy Atom Effect

LogP Tunability Across the Analog Series: Bromo (1.38), Ethyl (1.44), Methyl (0.93), H (0.45)

The 4-bromo substituent on the pyrazole delivers a logP of 1.376 [1], which is demonstrably tunable. The 4-ethyl analog (CAS 957487-31-9) has a logP of 1.44 , the 4-methyl analog (CAS 1170258-35-1) has a logP of 0.926 , and the non-substituted analog (CAS 1007303-85-6) has a logP of 0.454 . The bromo compound occupies a distinct position in this series (logP 1.376 vs. 1.44, 0.93, 0.45), providing a specific lipophilicity profile not achievable with alkyl-substituted analogs.

Lipophilic Efficiency Structure-Property Relationship Lead Optimization ADME

Synthetic Tractability: 4-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Not Possible with Non-Halogenated or Methyl Analogs

The 4-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira), enabling rapid diversification of the pyrazole C4 position [1]. The non-substituted analog (CAS 1007303-85-6, C4-H) and the methyl analog (CAS 1170258-35-1, C4-CH3) lack this synthetic versatility. While direct reaction yield comparisons for this specific compound are not publicly available, the general reliability of aryl bromide coupling chemistry is well-established with typical Suzuki coupling yields exceeding 80% [2].

Synthetic Chemistry Suzuki Coupling Buchwald-Hartwig Lead Optimization

Kinase Inhibitor Pharmacophore: Oxazolyl-Pyrazole Class Patented for Multi-Kinase Inhibition

The oxazolyl-pyrazole scaffold, of which 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is a direct member, has been claimed in US Patent 7,105,535 as a core structure for protein kinase inhibitors with therapeutic applications in cancer, cell proliferative disorders, and neurodegenerative diseases [1]. The patent explicitly encompasses the 1,2-oxazole (isoxazole) connectivity and pyrazole substitution patterns that define the target compound, validating its pharmacophoric relevance in kinase drug discovery.

Kinase Inhibition Oncology Fragment-Based Drug Discovery Patent-Validated Scaffold

Commercially Comparable Purity and Availability: 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid ≥95% Across Multiple Global Suppliers

The target compound is commercially available at ≥95% purity from multiple independent suppliers including Enamine (via Chembase) [1], Leyan , and Aladdin (via Amaybio) , ensuring competitive sourcing and supply chain redundancy. This purity level is standard for research-grade heterocyclic building blocks in this class; the non-brominated analog (CAS 1007303-85-6) is also available at 95% purity , indicating that the 4-bromo substitution does not compromise commercial accessibility or purity.

Chemical Procurement Purity Supply Chain Commercial Availability

High-Impact Application Scenarios for 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 1007514-40-0)


Fragment-Based Kinase Inhibitor Discovery Leveraging Built-In Anomalous Scattering

Structural biology teams can procure this compound for fragment soaking experiments where the bromine atom (MW 272.06 g/mol) provides anomalous scattering for definitive binding-mode determination via X-ray crystallography [1]. The oxazolyl-pyrazole core has been patented as a kinase inhibitor scaffold [2], and the logP of 1.376 [1] places the fragment in an optimal lipophilicity range for intracellular target engagement. This compound enables fragment-to-lead optimization through subsequent Suzuki coupling at the 4-bromo position, allowing rapid exploration of chemical space around the pyrazole C4 vector.

Parallel SAR Library Synthesis via Pd-Catalyzed Cross-Coupling

Medicinal chemistry groups can use this compound as a common intermediate for generating diverse compound libraries. The 4-bromo substituent is a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions [3], enabling the parallel synthesis of dozens of C4-arylated, C4-aminated, or C4-alkynylated analogs. This single building block can replace multiple non-diversifiable scaffolds in the compound collection, streamlining procurement and inventory management.

Physicochemical Property Benchmarking in Analog Series Design

Computational chemists and CADD teams can employ this compound as a reference point in structure-property relationship (SPR) studies. With a measured logP of 1.376 [1], it occupies a distinct lipophilicity locus between the methyl analog (logP 0.926) and the ethyl analog (logP 1.44) while offering synthetic versatility absent in both. This makes it an ideal calibration compound for validating in silico ADME prediction models within the oxazolyl-pyrazole chemical series.

Targeted Protein Degradation (PROTAC) Linker Attachment Point

The carboxylic acid group at the isoxazole 3-position provides a convenient conjugation handle for PROTAC linker attachment via amide bond formation [2]. The 4-bromo substituent simultaneously allows orthogonal diversification of the pyrazole ring without interfering with linker chemistry. This dual functionalization capability—linker attachment on the isoxazole end and target-binding optimization on the pyrazole end—makes this compound a strategically valuable intermediate for designing heterobifunctional degraders targeting kinases.

Quote Request

Request a Quote for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.